![molecular formula C9H18N2O B082304 N-[2-(diéthylamino)éthyl]acrylamide CAS No. 10595-45-6](/img/structure/B82304.png)

N-[2-(diéthylamino)éthyl]acrylamide

Vue d'ensemble

Description

La Carbazomycine C est un composé antibiotique naturel appartenant à la famille des carbazoles. Elle a été isolée pour la première fois à partir du bouillon de culture de la bactérie Streptoverticillium ehimense. La Carbazomycine C est connue pour sa structure unique, qui comprend un squelette de carbazole, et ses activités biologiques significatives, notamment ses propriétés antibactériennes et antifongiques .

Applications De Recherche Scientifique

Carbazomycin C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying carbazole chemistry and developing new synthetic methodologies.

Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Mécanisme D'action

Mode of Action

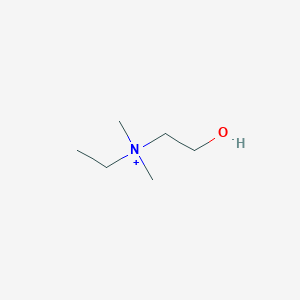

It is suggested that the compound behaves like a typical flexible chain polymer in good solvents . The compound combines the thermoresponsive and pH/CO2-responsive moieties of the diethylamino and acrylamide groups .

Result of Action

It is suggested that the compound can undergo conformational rearrangements at the molecular level and/or the formation of supramolecular structures .

Action Environment

The action of N-[2-(Diethylamino)ethyl]acrylamide can be influenced by environmental factors such as temperature and pH . The compound shows thermosensitivity and pH sensitivity . The phase separation temperatures decrease with increasing concentration and pH of solution .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de la Carbazomycine C a été réalisée par différentes méthodes. Une approche notable implique l'utilisation d'une construction convergente du squelette de carbazole catalysée par le fer. Cette méthode comprend les étapes suivantes :

Formation de carbazole par réaction avec un aryne : Cette étape implique la réaction de 5-chloro-1,2,3-triméthoxybenzène symétrique avec des intermédiaires aryne pour former le noyau carbazole.

Méthylation et déméthylation : Le noyau carbazole subit une déméthylation régiosélective à l'aide de trichlorure de bore, suivie de la conversion du groupe hydroxyle phénolique en groupe méthyle.

Installation de groupes fonctionnels : Les étapes finales consistent à installer des groupes méthoxy pour compléter la synthèse de la Carbazomycine C.

Méthodes de production industrielle : La production industrielle de Carbazomycine C n'est pas largement documentée, mais elle suit généralement des voies de synthèse similaires à celles décrites ci-dessus, avec des optimisations pour la production à grande échelle. L'utilisation de catalyseurs efficaces et de conditions réactionnelles optimales est cruciale pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : La Carbazomycine C subit diverses réactions chimiques, notamment :

Oxydation : La Carbazomycine C peut être oxydée pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir la Carbazomycine C en sa forme hydroquinone.

Substitution : Les réactions de substitution aromatique électrophile peuvent introduire divers substituants sur le cycle carbazole.

Réactifs et conditions communes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les agents nitrants (acide nitrique) sont utilisés dans des conditions contrôlées.

Principaux produits :

Oxydation : Dérivés de la quinone.

Réduction : Dérivés de l'hydroquinone.

Substitution : Dérivés de la Carbazomycine halogénés ou nitrés.

4. Applications de la recherche scientifique

La Carbazomycine C a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la chimie du carbazole et développer de nouvelles méthodologies de synthèse.

Biologie : Étudiée pour ses propriétés antibactériennes et antifongiques, ce qui en fait un candidat potentiel pour le développement de nouveaux antibiotiques.

Médecine : Explorée pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et antioxydantes.

5. Mécanisme d'action

Le mécanisme d'action de la Carbazomycine C implique son interaction avec les membranes cellulaires bactériennes et fongiques, ce qui conduit à une perturbation de l'intégrité de la membrane et à l'inhibition des processus cellulaires essentiels. La Carbazomycine C cible les enzymes impliquées dans la synthèse de la paroi cellulaire et les voies métaboliques, conduisant finalement à la mort cellulaire .

Comparaison Avec Des Composés Similaires

La Carbazomycine C fait partie d'une famille d'antibiotiques carbazoles, notamment la Carbazomycine A, la Carbazomycine B et la Carbazomycine D. Ces composés partagent un squelette de carbazole similaire, mais diffèrent par leurs substituants et leurs activités biologiques . Par exemple:

Carbazomycine A : Présente une forte activité antifongique.

Carbazomycine B : Connue pour ses propriétés antioxydantes.

Carbazomycine D : Affiche une activité antibactérienne significative.

La Carbazomycine C est unique en raison de ses substituants spécifiques et de la combinaison de propriétés antibactériennes et antifongiques, ce qui en fait un composé polyvalent pour diverses applications.

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4H,1,5-8H2,2-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSANWNPQKKNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31014-51-4 | |

| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1065136 | |

| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10595-45-6 | |

| Record name | N-[2-(Diethylamino)ethyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Diethylamino)ethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(diethylamino)ethyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)

![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)

![1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B82240.png)